Calpinactam

Description

Properties

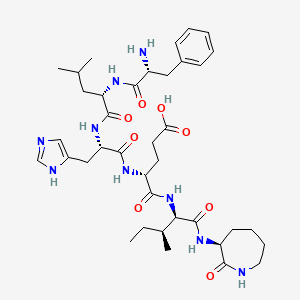

IUPAC Name |

(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R,3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDRWULXOJRYOR-XHGFRBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)N[C@H]1CCCCNC1=O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Calpinactam from Mortierella alpina

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calpinactam is a novel cyclic hexapeptide with potent and selective antimycobacterial activity, positioning it as a promising lead compound in the urgent search for new tuberculosis therapeutics.[1] Discovered from the culture broth of the fungus Mortierella alpina FKI-4905, Calpinactam's unique structure, featuring a C-terminal ε-caprolactam ring, and its specific inhibitory action against mycobacteria, distinguish it from broad-spectrum antibiotics.[2][3][4] This guide provides a comprehensive, technically-grounded overview of the pioneering work that led to its discovery, a detailed methodology for its fermentation and isolation, the process of its structural elucidation, and an analysis of its biological activity.

Introduction: The Imperative for Novel Antimycobacterial Agents

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[1] For decades, the frontline anti-tuberculosis drug arsenal has been limited, creating a critical need for new therapeutic agents with novel mechanisms of action.[1] The ideal candidate would exhibit high specificity for mycobacteria to minimize off-target effects and disruption of the host microbiome. This imperative has driven screening programs to explore unique ecological niches for microbial metabolites, leading to the investigation of organisms not traditionally known for producing peptide-based antibiotics, such as the fungus Mortierella alpina.

Mortierella alpina: A Versatile Filamentous Fungus

Mortierella alpina, a soil-dwelling fungus, is renowned in biotechnology for its prolific production of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (ARA).[5][6][7] Its complex lipid metabolism has been extensively studied and optimized for commercial applications.[7][8] However, the discovery of Calpinactam revealed that the biosynthetic capabilities of M. alpina extend beyond lipids to complex secondary metabolites like nonribosomal peptides, opening a new frontier for natural product discovery from this organism.[2][4]

Discovery of Calpinactam: A Targeted Screening Approach

Calpinactam was identified through a deliberate screening program designed to find microbial metabolites that selectively inhibit the growth of mycobacteria.[1] The causality behind this strategy is rooted in the observation that highly effective first-line anti-TB drugs, such as isoniazid, demonstrate selective toxicity against mycobacteria.[1]

The screening process targeted the non-pathogenic, faster-growing species Mycobacterium smegmatis as a surrogate for M. tuberculosis. A culture broth from the fungal strain Mortierella alpina FKI-4905, originally collected from the Bonin Islands in Japan, showed a promising inhibition zone against M. smegmatis while displaying no activity against a panel of other microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and other fungi.[1][2][4] This high degree of specificity immediately flagged the compound as a high-priority candidate for isolation and characterization.

Fermentation for Calpinactam Production

The successful production of Calpinactam hinges on providing optimal culture conditions for the Mortierella alpina FKI-4905 strain. While primarily known as a lipid producer, its metabolic pathways can be channeled towards the synthesis of secondary metabolites through careful control of the fermentation environment.

Experimental Protocol: Lab-Scale Fermentation

This protocol outlines a representative lab-scale fermentation process derived from the discovery literature.

1. Strain Activation and Seed Culture:

- Strain: Mortierella alpina FKI-4905.

- Activation: Aseptically transfer a sample of the cryopreserved strain to a potato dextrose agar (PDA) plate. Incubate at 25-28°C for 5-7 days until sufficient mycelial growth is observed.

- Seed Medium: Prepare a liquid medium consisting of glucose (2.0%), yeast extract (0.5%), peptone (0.5%), KH₂PO₄ (0.1%), and MgSO₄·7H₂O (0.05%). Adjust pH to 6.0.

- Inoculation: Inoculate the seed medium with mycelial plugs from the PDA plate.

- Incubation: Incubate the seed culture at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

2. Production Culture:

- Production Medium: Utilize a similar medium composition as the seed culture, potentially with adjusted carbon and nitrogen ratios to promote secondary metabolite production. For example, a higher carbon-to-nitrogen ratio is often employed to trigger secondary metabolism after the initial growth phase.

- Inoculation: Transfer the seed culture to the production fermenter at a 5-10% (v/v) inoculation ratio.

- Fermentation Parameters:

- Temperature: Maintain at 25-28°C. Lower temperatures have been shown to alter the metabolic profile of M. alpina.[9]

- pH: Control pH between 5.5 and 6.5.[9]

- Aeration & Agitation: Ensure adequate dissolved oxygen levels through controlled aeration and agitation (e.g., 200-400 rpm in a baffled flask or bioreactor).

- Duration: Ferment for 7-10 days. Monitor production via small-scale extraction and bioassay or HPLC analysis.

Isolation and Purification Workflow

The isolation of Calpinactam from the complex fermentation broth is a multi-step process designed to progressively enrich the target compound based on its physicochemical properties. The process is a classic example of bioactivity-guided fractionation, where each step's output is tested for antimycobacterial activity to ensure the compound of interest is not lost.

Caption: Workflow for Calpinactam Isolation.

Experimental Protocol: Purification of Calpinactam

Step 1: Solvent Extraction

-

Rationale: This initial step is designed to separate the relatively nonpolar Calpinactam from the aqueous, polar components of the culture medium (salts, sugars, proteins). Ethyl acetate is a common choice for extracting moderately polar secondary metabolites.

-

Procedure:

-

Adjust the pH of the entire fermentation broth (e.g., 5 liters) to 3.0 using HCl.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate.

-

Separate the organic (ethyl acetate) layer, which now contains the crude Calpinactam.

-

Concentrate the organic phase to dryness under reduced pressure (e.g., using a rotary evaporator) to yield a crude oily residue.[2]

-

Step 2: Octadecyl Silane (ODS) Column Chromatography

-

Rationale: ODS (C18) is a reverse-phase silica gel that separates compounds based on hydrophobicity. This step effectively removes more polar and less polar impurities from the crude extract.

-

Procedure:

-

Dissolve the crude residue in a small amount of methanol.

-

Load the dissolved sample onto an ODS flash chromatography column equilibrated with a methanol/water mixture.

-

Elute the column with a stepwise gradient of increasing methanol concentration in water.

-

Collect fractions and test each for anti-M. smegmatis activity.

-

Pool the active fractions and concentrate them to dryness.[2][4]

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

Rationale: This is the final, high-resolution purification step. Reverse-phase preparative HPLC provides the necessary resolving power to separate Calpinactam from any remaining closely related impurities, yielding a pure compound.

-

Procedure:

-

Dissolve the concentrated active fraction from the ODS step in the HPLC mobile phase.

-

Inject the sample onto a preparative ODS HPLC column (e.g., Inertsil ODS-3).

-

Elute with an isocratic or shallow gradient mobile phase (e.g., acetonitrile/water or methanol/water with 0.1% trifluoroacetic acid).

-

Monitor the elution profile with a UV detector (e.g., at 210 nm).

-

Collect the peak corresponding to Calpinactam.

-

Lyophilize the collected fraction to yield pure Calpinactam as a white powder. From a 5-liter culture, a yield of approximately 13.0 mg was reported.[1]

-

Structural Elucidation: Defining a Novel Molecule

With the pure compound in hand, its chemical identity was determined using a combination of spectroscopic and chemical methods.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formula of Calpinactam.[1]

-

NMR Spectroscopy: A suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, TOCSY, HMBC) were employed to piece together the molecule's planar structure. These analyses revealed a hexapeptide backbone.[1][3] Specifically, HMBC correlations were crucial for determining the sequence of the amino acid residues.[1]

-

Amino Acid Analysis: To determine the absolute stereochemistry (D or L configuration) of each amino acid, the purified Calpinactam was hydrolyzed. The resulting amino acids were derivatized and analyzed by chiral chromatography, which confirmed the sequence as D-phenylalanyl-L-leucyl-L-histidyl-D-glutaminyl-D-allo-isoleucyl-L-caprolactam.[1][3] The presence of D-amino acids and the unusual D-allo-isoleucine is significant, as these are common features in nonribosomally synthesized peptides that often confer resistance to proteolysis.

-

Total Synthesis: The final, unambiguous proof of the proposed structure and stereochemistry was achieved through the total chemical synthesis of Calpinactam, which confirmed that the synthetic compound had identical spectral properties and biological activity to the natural product.[3]

Caption: Amino Acid Sequence of Calpinactam.

Biological Activity and Specificity

Calpinactam's therapeutic potential lies in its potent and highly selective activity against mycobacteria.

Quantitative Antimycobacterial Activity

The potency of Calpinactam was quantified by determining its Minimum Inhibitory Concentration (MIC) against key mycobacterial species using the broth microdilution method.[2][10]

| Organism | MIC (μg/mL) | Significance |

| Mycobacterium smegmatis | 0.78 | A common, fast-growing model organism for TB research.[2][3] |

| Mycobacterium tuberculosis H37Rv | 12.5 | The primary causative agent of human tuberculosis.[2][3] |

Data sourced from Kojima et al. (2010) and Koyama et al. (2010).[2][3]

Spectrum of Activity: A Highly Selective Agent

A crucial feature of Calpinactam is its narrow spectrum of activity. It showed no inhibitory effect against various Gram-positive bacteria, Gram-negative bacteria, fungi, and yeasts, even at high concentrations.[2][4] This specificity is highly desirable in a therapeutic agent, as it suggests a lower likelihood of disrupting beneficial host microbiota and may point to a mechanism of action that targets a pathway unique to mycobacteria.

Hypothesized Mechanism of Action: Interference with Iron Uptake

While the precise molecular target remains to be definitively proven, a compelling hypothesis has been proposed based on Calpinactam's structure.[4][10] Its C-terminal caprolactam ring bears a structural resemblance to the siderophore mycobactin, which is essential for iron acquisition by M. tuberculosis.[1][10] Iron is a critical nutrient for bacterial survival and pathogenesis. It is hypothesized that Calpinactam may act as a competitive inhibitor, interfering with the mycobactin-mediated iron uptake system and effectively starving the bacterium of this essential metal.[4][10]

Caption: Proposed Mechanism of Calpinactam Action.

Conclusion and Future Directions

The discovery of Calpinactam from Mortierella alpina is a testament to the value of screening diverse microbial sources for novel, selective bioactive compounds. This technical guide has detailed the journey from a targeted screening hit to the isolation and characterization of a potent antimycobacterial hexapeptide. The development of a robust fermentation and purification protocol was key to obtaining sufficient material for structural elucidation and biological testing.

Calpinactam represents a significant lead for the development of new anti-tuberculosis drugs. Future research should focus on several key areas:

-

Mechanism of Action: Definitive validation of its molecular target within the iron acquisition pathway or elsewhere.

-

Biosynthesis: Further characterization of the nonribosomal peptide synthetase (NRPS) gene calA, which is responsible for its production.[4] Understanding its biosynthesis could enable metabolic engineering approaches to improve yields or generate novel analogs.

-

Structure-Activity Relationship (SAR): As initial studies on synthetic derivatives have shown, the specific amino acid composition is critical for its activity.[10][11] A comprehensive SAR study could lead to the design of semi-synthetic analogs with improved potency, stability, or pharmacokinetic properties.

The story of Calpinactam underscores a powerful principle in drug discovery: novel chemistry with precise biological activity can be found in the most unexpected of organisms.

References

-

Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. [Link]

-

Koyama, N., Kojima, S., Fukuda, T., Nagamitsu, T., Yasuhara, T., Ōmura, S., & Tomoda, H. (2010). Structure and Total Synthesis of Fungal Calpinactam, A New Antimycobacterial Agent. Organic Letters, 12(3), 432-435. [Link]

-

Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., & Tomoda, H. (2009). Structure and Total Synthesis of Fungal Calpinactam, A New Antimycobacterial Agent. American Chemical Society. [Link]

-

ResearchGate. (2025). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. ResearchGate. [Link]

-

Nagai, K., Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., ... & Tomoda, H. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7661-7664. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Calpinactam, a New Antimycobacterial Agent, Produced by Mortierella alpina FKI-4905. ResearchGate. [Link]

-

Wang, L., Chen, W., Feng, Y., & Chen, H. (2022). Comparative Genomics of Mortierellaceae Provides Insights into Lipid Metabolism: Two Novel Types of Fatty Acid Synthase. National Institutes of Health. [Link]

-

Hao, G., Chen, H., Gu, Z., Zhang, H., Chen, W., & Chen, Y. Q. (2016). Metabolic Engineering of Mortierella alpina for Enhanced Arachidonic Acid Production through the NADPH-Supplying Strategy. Applied and Environmental Microbiology, 82(12), 3593-3601. [Link]

-

Song, X., Wang, X., & Tan, Y. (2021). Research advances on arachidonic acid production by fermentation and genetic modification of Mortierella alpina. World Journal of Microbiology and Biotechnology, 37(1), 4. [Link]

-

Kikukawa, H., Sakuradani, E., Ando, A., Shimizu, S., & Ogawa, J. (2018). Arachidonic acid production by the oleaginous fungus Mortierella alpina 1S-4: A review. Journal of Advanced Research, 11, 15-22. [Link]

-

Grynberg, A., Belcour, A., & Bize, A. (2018). The Effect of pH and Temperature on Arachidonic Acid Production by Glycerol-Grown Mortierella alpina NRRL-A-10995. MDPI. [Link]

-

Nisha, A., & Venkateswaran, G. (2011). Fermentation characteristics of Mortierella alpina in response to different nitrogen sources. Applied Biochemistry and Biotechnology, 164(3), 323-332. [Link]

-

Anter, A., Abdel-Ghany, M. N., Ibrahim, M. I. M., Charmy, R. A., Yosri, M., Tallima, H., & El-Kased, R. F. (2024). Novel Approaches to Mortierella alpina Identification and Arachidonic Acid Production Optimization. ACS Food Science & Technology. [Link]

-

ResearchGate. (2024). Novel Approaches to Mortierella alpina Identification and Arachidonic Acid Production Optimization. ResearchGate. [Link]

-

Chang, Y. H., O, C. C., & Lee, T. Y. (2022). Effect of Sea Salt and Taro Waste on Fungal Mortierella alpina Cultivation for Arachidonic Acid-Rich Lipid Production. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Genomics of Mortierellaceae Provides Insights into Lipid Metabolism: Two Novel Types of Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research advances on arachidonic acid production by fermentation and genetic modification of Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arachidonic acid production by the oleaginous fungus Mortierella alpina 1S-4: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Engineering of Mortierella alpina for Enhanced Arachidonic Acid Production through the NADPH-Supplying Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and antimycobacterial activity of calpinactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Calpinactam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpinactam is a naturally occurring cyclic hexapeptide that has garnered significant interest within the scientific community due to its selective and potent antimycobacterial properties.[1][2] Isolated from the fungus Mortierella alpina FKI-4905, this metabolite presents a unique chemical architecture, characterized by a C-terminal ε-caprolactam ring.[1][3] Its promising biological activity against Mycobacterium smegmatis and Mycobacterium tuberculosis positions Calpinactam as a compelling lead compound in the development of novel antitubercular agents.[1][2][3] This guide provides a comprehensive technical overview of the chemical structure and intricate stereochemistry of Calpinactam, offering valuable insights for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Elucidation of the Planar Structure

The determination of Calpinactam's planar structure was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Analysis

Initial analysis by High-Resolution Mass Spectrometry (HRMS) established the molecular formula of Calpinactam as C₃₈H₅₇N₉O₈. Subsequent 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were instrumental in identifying the constituent amino acid residues and their sequence.[1] These analyses revealed the presence of six amino acid units: Phenylalanine (Phe), Leucine (Leu), Histidine (His), Glutamic acid (Glu), Isoleucine (Ile), and a cyclized Lysine (Lys) residue forming the caprolactam ring.[1] The sequence of these residues was determined through analysis of key correlations in the HMBC spectrum.[1]

Table 1: Summary of Key Spectroscopic Data for Calpinactam Structural Elucidation

| Spectroscopic Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Determined the molecular formula (C₃₈H₅₇N₉O₈) |

| ¹H and ¹³C NMR | Identified the six amino acid residues |

| 2D NMR (COSY, HSQC, HMBC) | Established the connectivity and sequence of the amino acids |

The Defining Feature: The Caprolactam Ring

A distinctive feature of Calpinactam's structure is the C-terminal ε-caprolactam moiety. This seven-membered ring is formed by the intramolecular amide bond between the ε-amino group and the carboxyl group of the C-terminal Lysine residue. This structural motif is relatively uncommon in natural peptides and contributes to the molecule's conformational rigidity and biological activity.

The Crucial Role of Stereochemistry

The biological activity of chiral molecules is often intrinsically linked to their three-dimensional arrangement. In the case of Calpinactam, with its multiple stereocenters, the precise stereochemistry is paramount to its antimycobacterial efficacy.

Determination of Absolute Configuration

The absolute stereochemistry of each amino acid residue in Calpinactam was definitively established through a combination of amino acid analysis and total synthesis.[1][3] Acid hydrolysis of the natural product, followed by chiral derivatization and chromatographic analysis, allowed for the assignment of the stereochemistry of the individual amino acid components.

The determined absolute configuration of the amino acid residues in Calpinactam is as follows:

-

D-Phenylalanine

-

L-Leucine

-

L-Histidine

-

D-Glutamic acid

-

D-allo-Isoleucine

-

L-Lysine (forming the caprolactam ring)

The presence of both D- and L-amino acids is a common feature of non-ribosomally synthesized peptides and often contributes to their resistance to proteolytic degradation and their specific biological activities.

Visualizing the Stereochemistry of Calpinactam

The following diagram illustrates the workflow for determining the absolute configuration of the amino acid residues in Calpinactam.

Figure 1: Workflow for the determination of Calpinactam's absolute stereochemistry.

Total Synthesis of Calpinactam

The total synthesis of Calpinactam served as the ultimate confirmation of its proposed structure and stereochemistry.[1] The synthetic strategy relied on solid-phase peptide synthesis (SPPS), a robust and efficient method for the stepwise assembly of peptides.

Experimental Protocol: A Representative Synthetic Approach

The following outlines a generalized protocol for the synthesis of Calpinactam based on established solid-phase peptide synthesis principles.

Materials:

-

Fmoc-protected amino acids (Fmoc-D-Phe-OH, Fmoc-L-Leu-OH, Fmoc-L-His(Trt)-OH, Fmoc-D-Glu(OtBu)-OH, Fmoc-D-allo-Ile-OH, Fmoc-L-Lys(Boc)-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling: Couple Fmoc-L-Lys(Boc)-OH to the resin using HBTU/HOBt and DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Iterative Coupling and Deprotection: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-D-allo-Ile-OH, Fmoc-D-Glu(OtBu)-OH, Fmoc-L-His(Trt)-OH, Fmoc-L-Leu-OH, and Fmoc-D-Phe-OH) following the same coupling and deprotection steps.

-

Cleavage from Resin and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA-based cleavage cocktail.

-

Cyclization: The cleavage from the Rink Amide resin results in a C-terminal amide. The formation of the caprolactam ring from the lysine residue is a key step that can be achieved under specific cyclization conditions.

-

Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthetic Calpinactam by HRMS and NMR, and compare the data with that of the natural product.

Structure-Activity Relationship and Biological Significance

The specific stereochemistry of Calpinactam is critical for its antimycobacterial activity. Studies on synthetic derivatives of Calpinactam have begun to shed light on the structure-activity relationship (SAR). For instance, the substitution of D-Glu with D-Ala resulted in a derivative with moderate activity, indicating that some structural modifications are tolerated.[4] However, it is evident that the overall three-dimensional shape, governed by the specific sequence of D- and L-amino acids and the presence of the caprolactam ring, is a key determinant of its selective interaction with its biological target in mycobacteria. The unique stereochemical arrangement likely presents a specific conformation that is recognized by its molecular target, which is hypothesized to be involved in the iron uptake system of mycobacteria.

Conclusion

Calpinactam stands as a fascinating example of a structurally unique and biologically active natural product. Its chemical architecture, defined by its hexapeptide nature and the C-terminal caprolactam ring, is further enriched by its complex stereochemistry, featuring a specific arrangement of D- and L-amino acids. The elucidation of its structure and the confirmation through total synthesis have provided a solid foundation for further investigation into its mechanism of action and for the design of novel analogs with improved therapeutic potential. For researchers in drug development, Calpinactam represents a promising scaffold for the creation of new and effective treatments against tuberculosis.

References

-

Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183–186. [Link]

-

Koyama, N., Kojima, S., Fukuda, T., Nagamitsu, T., Yasuhara, T., Ōmura, S., & Tomoda, H. (2009). Structure and Total Synthesis of Fungal Calpinactam, A New Antimycobacterial Agent. Organic Letters, 11(24), 5646–5649. [Link]

-

Uchida, R., Yagi, A., Hamamoto, H., Kimura, K., & Tomoda, H. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7739–7741. [Link]

-

PubChem. Reserpiline. [Link]

-

Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimycobacterial activity of calpinactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antimycobacterial Mechanism of Action of Calpinactam

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis (M. tb), continues to pose a significant global health challenge, amplified by the emergence of multidrug-resistant strains. This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Calpinactam, a cyclic hexapeptide metabolite isolated from the fungus Mortierella alpina, has demonstrated potent and selective activity against mycobacteria.[1][2][3] This technical guide provides an in-depth analysis of the proposed mechanisms of action of calpinactam, focusing on a primary hypothesis of iron-uptake inhibition and a secondary, exploratory hypothesis of protease inhibition. We present the scientific basis for each proposed mechanism, detailed experimental protocols for their validation, and a discussion of the compound's therapeutic potential.

Introduction: The Promise of a Selective Antimycobacterial Agent

Calpinactam is a unique fungal metabolite characterized by a hexapeptide structure with a C-terminal ε-caprolactam ring.[1] Early investigations revealed its highly selective inhibitory action against mycobacteria. It is active against the fast-growing Mycobacterium smegmatis and the pathogenic Mycobacterium tuberculosis H37Rv with Minimum Inhibitory Concentration (MIC) values of 0.78 µg/mL and 12.5 µg/mL, respectively.[1][3][4] Notably, it shows no significant activity against a broad panel of other Gram-positive and Gram-negative bacteria, yeasts, or fungi, pointing to a highly specific mode of action targeting a pathway unique to or essential in mycobacteria.[2][3]

1.1. Quantitative Data Summary

The foundational efficacy data for calpinactam provides a clear benchmark for its antimycobacterial potency.

| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Mycobacterium smegmatis | 0.78 µg/mL | [1][3] |

| Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | [1][3] |

Structure-activity relationship studies have underscored the specificity of the calpinactam scaffold. Synthetic derivatives with amino acid substitutions, such as replacing D-Glu with D-Ala, result in a dramatic loss of activity, indicating that the native stereochemistry and sequence are critical for its biological function.[5]

Primary Proposed Mechanism of Action: Inhibition of Siderophore-Mediated Iron Uptake

The most compelling and evidence-supported hypothesis for calpinactam's mechanism of action is the disruption of iron acquisition. Iron is an essential micronutrient for virtually all pathogens, including M. tb, acting as a critical cofactor for enzymes involved in respiration and DNA replication.[6][7] The host actively sequesters iron as a defense mechanism, a process known as nutritional immunity. To overcome this, M. tb has evolved a sophisticated high-affinity iron acquisition system based on the secretion of small iron-chelating molecules called siderophores.

2.1. The Mycobactin Siderophore System in M. tuberculosis

M. tb utilizes a two-component siderophore system:

-

Carboxymycobactin: A water-soluble, extracellular siderophore that scavenges iron from host iron-binding proteins like transferrin and lactoferrin within the phagosome.[6][8]

-

Mycobactin: A lipophilic, cell-envelope-associated siderophore that shuttles the iron captured by carboxymycobactin across the complex mycobacterial cell wall into the cytoplasm.[6][7][8]

This entire pathway, encoded by the mbt gene clusters, is essential for M. tb survival and virulence inside macrophages.[6][9] Mutants defective in siderophore synthesis or transport fail to survive in low-iron environments and are attenuated in infection models.[6]

2.2. The Structural Mimicry Hypothesis

The primary hypothesis posits that calpinactam functions as a competitive inhibitor of the mycobactin pathway. This is based on a notable structural resemblance between calpinactam and mycobactin T, the siderophore produced by M. tb.[1][10] Both are complex, modified peptide structures capable of coordinating a metal ion. It is proposed that calpinactam acts as a molecular mimic, interfering with one or more stages of the iron uptake pathway.

Possible Interference Points:

-

Competitive Binding: Calpinactam may compete with mycobactin for binding to cell surface receptors or transport proteins like IrtAB or components of the Esx-3 secretion/transport system.[6][11]

-

False Substrate: It could be recognized and transported into the cell, but fail to release iron, thereby clogging the transport machinery.

-

Inhibition of Biosynthesis: While less likely given the structural difference from biosynthetic precursors, interference with the non-ribosomal peptide synthetase (NRPS) machinery cannot be entirely ruled out.

This mechanism is highly attractive as it explains the observed specificity of calpinactam for mycobacteria, as the mycobactin system is unique to this genus.

Caption: Proposed mechanism of calpinactam as a competitive inhibitor of mycobactin-mediated iron uptake.

Secondary Proposed Mechanism of Action: Protease Inhibition

While the iron-uptake inhibition model is strongly supported by circumstantial evidence, the name "calpinactam" itself prompts consideration of an alternative or secondary mechanism: protease inhibition. Calpains are a family of calcium-dependent cysteine proteases in eukaryotes.[12] While the name may be coincidental, arising from its caprolactam moiety, the possibility that this peptide-like molecule could target essential mycobacterial proteases warrants investigation.

M. tb possesses several proteases that are essential for its survival, virulence, and protein homeostasis, making them attractive drug targets.[13] These include:

-

The Proteasome: A multi-subunit proteolytic complex vital for resisting nitric oxide stress during infection.[14]

-

Clp Proteases (ClpP1/P2): Caseinolytic proteases essential for degrading misfolded proteins and for in vitro growth.[15]

-

Serine Proteases (e.g., HtrA, Mycosins): Involved in protein secretion and virulence.[13]

Hypothesis: Calpinactam, as a hexapeptide, could potentially act as a substrate-analog inhibitor, fitting into the active site of an essential mycobacterial protease and blocking its function. This could disrupt protein turnover, stress response, or virulence factor processing, ultimately leading to bacterial death. Although no direct evidence links calpinactam to protease inhibition, and true calpain homologues are rare in bacteria, the chemical nature of the molecule makes this a plausible line of inquiry.[16]

Experimental Validation: A Roadmap for Mechanistic Elucidation

A rigorous, multi-pronged experimental approach is required to definitively elucidate calpinactam's mechanism of action. The following protocols outline a self-validating system to test the proposed hypotheses.

Caption: A logical workflow for validating the proposed mechanisms of action of calpinactam.

4.1. Protocols for Validating Iron-Uptake Inhibition

A. Chrome Azurol S (CAS) Liquid Assay for Siderophore Competition

This assay colorimetrically detects siderophores based on their ability to remove iron from the blue CAS-iron complex, causing a color change to orange/yellow.[7][10] It can be adapted to test for competitive inhibition.

-

Objective: To determine if calpinactam can compete with mycobacterial siderophores for iron, preventing the color change induced by the siderophores.

-

Methodology:

-

Prepare CAS Assay Solution: Mix solutions of Chrome Azurol S, FeCl₃, and the detergent hexadecyltrimethylammonium bromide (HDTMA) as described by Schwyn and Neilands.[1][10][17] The final solution is a deep blue color.

-

Prepare Siderophore Supernatant: Grow M. smegmatis or M. tb in an iron-deficient medium (e.g., chelated Sauton's medium) to induce siderophore production.[17] Collect the cell-free supernatant, which will be rich in carboxymycobactin.

-

Competition Assay: In a 96-well plate, set up the following reactions:

-

Control: CAS solution + Iron-deficient medium.

-

Positive Control: CAS solution + Siderophore supernatant.

-

Test: CAS solution + Siderophore supernatant + serial dilutions of calpinactam.

-

-

Incubation & Readout: Incubate the plate for several hours at 37°C. Measure the absorbance at 630 nm.

-

-

Expected Result: The positive control should show a decrease in absorbance (color change) compared to the control. If calpinactam competes for iron, it will prevent the siderophores from sequestering iron from the CAS complex, resulting in an absorbance closer to the control well in a dose-dependent manner.

B. Mycobacterial Growth Inhibition Assay (MGIA) under Iron Limitation

-

Objective: To determine if the inhibitory activity of calpinactam is enhanced under iron-deficient conditions, which would be consistent with a mechanism targeting iron acquisition.

-

Methodology:

-

Prepare Media: Prepare two sets of mycobacterial growth medium (e.g., Middlebrook 7H9): one standard (iron-replete) and one made iron-deficient by adding an iron chelator like 2,2'-bipyridyl or by using chelated Sauton's medium.

-

MIC Determination: Perform a standard broth microdilution assay to determine the MIC of calpinactam against M. tb in both the iron-replete and iron-deficient media.

-

Inoculation and Incubation: Inoculate the plates with a standardized suspension of M. tb. Incubate at 37°C for 7-14 days.[4][18]

-

-

Expected Result: If calpinactam targets iron uptake, its potency should be significantly increased in the iron-deficient medium (a lower MIC value). The bacteria, already stressed for iron, would be more susceptible to an agent that further blocks its acquisition.

4.2. Protocols for Validating Protease Inhibition

A. In Vitro Fluorogenic Protease Inhibition Assay

-

Objective: To screen calpinactam for direct inhibitory activity against key mycobacterial proteases.

-

Methodology:

-

Source Proteases: Obtain purified, recombinant M. tb proteases (e.g., ClpP1/P2, proteasome β-subunit).

-

Select Substrate: Use a fluorogenic peptide substrate specific for the protease being tested (e.g., Suc-LLVY-AMC for the chymotrypsin-like activity of the proteasome).[14]

-

Assay Setup: In a 96-well plate, combine the assay buffer, the specific protease, and serial dilutions of calpinactam. Include a known protease inhibitor as a positive control.

-

Reaction & Readout: Initiate the reaction by adding the fluorogenic substrate. Monitor the increase in fluorescence over time using a plate reader.[2]

-

-

Expected Result: A decrease in the rate of fluorescence generation in the presence of calpinactam, in a dose-dependent manner, would indicate direct inhibition of the target protease.

Conclusion and Future Directions

Calpinactam stands out as a promising antimycobacterial agent due to its high selectivity and potency. The current body of evidence strongly supports the hypothesis that it acts as a structural mimic of the siderophore mycobactin, disrupting the essential iron acquisition pathway in Mycobacterium tuberculosis. This proposed mechanism is compelling because it provides a clear rationale for the compound's specificity and highlights a validated therapeutic target.

The experimental workflows detailed in this guide provide a clear and robust path to definitively confirm this primary mechanism. Furthermore, the exploration of a secondary, speculative mechanism of protease inhibition demonstrates a comprehensive approach to drug discovery, ensuring that alternative possibilities are not overlooked. Successful validation of the iron-uptake inhibition model would position calpinactam as a lead compound for a new class of antitubercular drugs that work by starving the pathogen of a critical nutrient, a strategy that could be effective against drug-resistant strains.

References

-

Sritharan, M. (2016). Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake. Journal of Bacteriology, 198(18), 2399-2409. Available from: [Link]

-

De Voss, J. J., Rutter, K., Schroeder, B. G., & Barry, C. E. (2000). The salicylate-derived mycobactin siderophores of Mycobacterium tuberculosis are essential for growth in macrophages. Proceedings of the National Academy of Sciences, 97(3), 1252-1257. Available from: [Link]

-

Siekierka, A., et al. (2009). Mycobacterial Esx-3 is required for mycobactin-mediated iron acquisition. Proceedings of the National Academy of Sciences, 106(35), 14735-14740. Available from: [Link]

-

Luo, M., Fadeev, E. A., & Groves, J. T. (2005). Mycobactin-mediated iron acquisition within macrophages. Nature Chemical Biology, 1(3), 149-153. Available from: [Link]

-

Chopra, P., et al. (2018). Iron Acquisition Mechanisms: Promising Target Against Mycobacterium tuberculosis. The Open Microbiology Journal, 12, 25-33. Available from: [Link]

-

Koyama, N., et al. (2009). Structure and Total Synthesis of Fungal Calpinactam, A New Antimycobacterial Agent. Organic Letters, 11(20), 4540-4543. Available from: [Link]

-

Koyama, N., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. Available from: [Link]

-

Cioci, G., et al. (2021). Targeting Siderophore-Mediated Iron Uptake in M. abscessus: A New Strategy to Limit the Virulence of Non-Tuberculous Mycobacteria. International Journal of Molecular Sciences, 22(16), 8868. Available from: [Link]

-

Ratledge, C., & Dover, L. G. (2000). Iron Metabolism in Pathogenic Bacteria. Annual Review of Microbiology, 54, 881-941. Available from: [Link]

-

Wells, R. M. (2013). Siderophore-mediated iron acquisition in Mycobacterium tuberculosis. Graduate Theses and Dissertations. Available from: [Link]

-

Roberts, D. M., Personne, Y., Ollinger, J., & Parish, T. (2013). Proteases in Mycobacterium tuberculosis pathogenesis: potential as drug targets. Future Microbiology, 8(5), 621-631. Available from: [Link]

-

Nagai, K., et al. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7733-7736. Available from: [Link]

-

Adachi, J., et al. (2015). Bacterial calpains and the evolution of the calpain (C2) family of peptidases. Journal of Bacteriology, 197(22), 3572-3580. Available from: [Link]

-

Goll, D. E., Thompson, V. F., Li, H., Wei, W., & Cong, J. (2003). The calpain system. Physiological Reviews, 83(3), 731-801. Available from: [Link]

-

Zhao, Q., et al. (2017). Mycobacterium tuberculosis Serine Protease Rv3668c Can Manipulate the Host–Pathogen Interaction via Erk-NF-κB Axis-Mediated Cytokine Differential Expression. BioMed Research International, 2017, 8565123. Available from: [Link]

-

Couto, N., et al. (2006). Comparative genomics of mycobacterial proteases. Microbes and Infection, 8(11), 2667-2676. Available from: [Link]

-

Koyama, N., et al. (2010). ChemInform Abstract: Calpinactam, a New Antimycobacterial Agent, Produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. Available from: [Link]

-

Snow, G. A. (1965). Isolation and structure of mycobactin T, a growth factor from Mycobacterium tuberculosis. Biochemical Journal, 97(1), 166-175. Available from: [Link]

-

Raju, R. M., et al. (2022). Host-Directed Therapies Based on Protease Inhibitors to Control Mycobacterium tuberculosis and HIV Coinfection. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]

-

Al-Ghorbani, M., et al. (2022). Identification of New Mycobacterium tuberculosis Proteasome Inhibitors Using a Knowledge-Based Computational Screening Approach. Molecules, 27(15), 4898. Available from: [Link]

Sources

- 1. Siderophore Detection assay [protocols.io]

- 2. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and application of the direct mycobacterial growth inhibition assay: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The influence of haemoglobin and iron on in vitro mycobacterial growth inhibition assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and structure of mycobactin T, a growth factor from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. caymanchem.com [caymanchem.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. CalpinactaM | 1205538-83-5 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Development and application of the direct mycobacterial growth inhibition assay: a systematic review [frontiersin.org]

Calpinactam: An In-Depth Technical Guide to its Biological Activity Spectrum

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Calpinactam, a novel hexapeptide originating from the fungus Mortierella alpina, has emerged as a molecule of significant interest within the field of antibacterial research. Its defining characteristic is a pronounced and selective inhibitory activity against mycobacteria, including the formidable pathogen Mycobacterium tuberculosis. This technical guide provides a comprehensive exploration of the biological activity spectrum of calpinactam. We will delve into its selective antimycobacterial effects, elucidate its proposed mechanism of action centered on the disruption of iron acquisition, and present its cytotoxicity profile. This document is designed to be a thorough resource, consolidating available data and furnishing detailed experimental protocols to empower further investigation and development of calpinactam as a potential therapeutic agent.

Introduction: The Emergence of Calpinactam

The relentless challenge of antimicrobial resistance, particularly the rise of multidrug-resistant Mycobacterium tuberculosis, necessitates the discovery of novel antibacterial agents with unconventional mechanisms of action. Fungal secondary metabolites have historically been a rich reservoir of bioactive compounds. Calpinactam, a cyclized hexapeptide with a distinctive C-terminal caprolactam ring, was isolated from the culture broth of the fungus Mortierella alpina FKI-4905.[1][2] Initial investigations have consistently demonstrated its potent and highly selective activity against mycobacteria, setting it apart from broad-spectrum antibiotics and highlighting its potential as a targeted therapeutic.[1][2]

Antimycobacterial Activity Spectrum

The hallmark of calpinactam's biological activity is its narrow and specific spectrum, primarily targeting members of the genus Mycobacterium. This selectivity is a desirable trait in antimicrobial drug development as it can potentially minimize off-target effects and disruption of the host microbiome.

Potency Against Key Mycobacterial Species

Quantitative assessment of calpinactam's antimycobacterial efficacy is primarily documented through Minimum Inhibitory Concentration (MIC) values. The available data underscores its potent activity against both a model fast-growing mycobacterium and the slow-growing causative agent of tuberculosis.

| Mycobacterial Species | MIC (µg/mL) | Reference |

| Mycobacterium smegmatis | 0.78 | [1] |

| Mycobacterium tuberculosis H37Rv | 12.5 | [1] |

Table 1: Minimum Inhibitory Concentration (MIC) of Calpinactam against key mycobacterial species.

Activity Against Other Microorganisms

Screening of calpinactam against a range of other microorganisms has revealed a striking lack of activity. This includes various Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[1][2] This high degree of selectivity for mycobacteria is a key feature of calpinactam's biological profile.

Proposed Mechanism of Action: Interference with Iron Homeostasis

The current leading hypothesis for calpinactam's mechanism of action is the disruption of mycobacterial iron uptake.[3][4] Iron is an essential nutrient for virtually all living organisms, playing a critical role in numerous cellular processes. Mycobacteria have evolved sophisticated systems to acquire iron from their host environment, most notably through the secretion of siderophores.

Structural Mimicry of Mycobactin

The proposed mechanism is rooted in the structural resemblance between calpinactam and mycobactin, a key siderophore utilized by M. tuberculosis to chelate and transport iron.[3][4] This structural similarity suggests that calpinactam may act as a competitive inhibitor of the mycobactin-mediated iron uptake pathway, effectively starving the mycobacteria of this vital nutrient.

Structure-Activity Relationship

The crucial role of calpinactam's specific chemical structure in its biological activity has been demonstrated through the synthesis and evaluation of its derivatives. Studies have shown that alterations to the amino acid sequence, particularly the substitution of the D-glutamic acid (D-Glu) residue, lead to a significant reduction or complete loss of antimycobacterial activity.[4] This underscores the precise structural requirements for its interaction with its putative mycobacterial target.

Cytotoxicity Profile and Selectivity

A critical aspect of any potential therapeutic agent is its safety profile and selectivity for the target pathogen over host cells.

In Vitro Cytotoxicity

While comprehensive quantitative cytotoxicity data for calpinactam against a wide range of mammalian cell lines is not extensively available in the reviewed literature, preliminary assessments indicate a low potential for cytotoxicity. One study noted no cytotoxic activity against Jurkat cells at concentrations up to at least 25 µg/mL. This suggests a favorable therapeutic window, though further rigorous testing is warranted.

Selectivity Index

The selectivity index (SI) is a crucial parameter in drug development, quantifying the therapeutic window of a compound. It is calculated as the ratio of the cytotoxic concentration to the effective therapeutic concentration (IC50/MIC). While specific IC50 values for calpinactam against mammalian cell lines are not yet published, the high MIC values against non-mycobacterial organisms and the preliminary low cytotoxicity data suggest a high selectivity index.

Experimental Protocols

The following section provides detailed, representative protocols for the in vitro evaluation of calpinactam's biological activity. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacteria

This protocol outlines the broth microdilution method for determining the MIC of calpinactam against Mycobacterium species.

Materials:

-

Calpinactam

-

Mycobacterium species (e.g., M. smegmatis, M. tuberculosis)

-

Middlebrook 7H9 broth

-

Albumin-Dextrose-Catalase (ADC) supplement

-

Glycerol

-

Tween 80

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

McFarland standards (0.5)

Procedure:

-

Preparation of Mycobacterial Inoculum:

-

Culture the Mycobacterium species in Middlebrook 7H9 broth supplemented with ADC and glycerol/Tween 80 to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension 1:100 in fresh broth to achieve a final inoculum density of approximately 1 x 10⁵ CFU/mL.

-

-

Preparation of Calpinactam Dilutions:

-

Prepare a stock solution of calpinactam in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the calpinactam stock solution in Middlebrook 7H9 broth in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the calpinactam dilutions with the prepared mycobacterial inoculum.

-

Include a growth control well (inoculum without calpinactam) and a sterility control well (broth only).

-

Incubate the plates at 37°C. For M. tuberculosis, incubate in a 5% CO₂ atmosphere. Incubation times will vary depending on the species (e.g., 2-3 days for M. smegmatis, 7-21 days for M. tuberculosis).

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of calpinactam that completely inhibits visible growth of the mycobacteria. Growth is indicated by turbidity or the formation of a bacterial pellet.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxicity of calpinactam against mammalian cell lines.

Materials:

-

Calpinactam

-

Mammalian cell line (e.g., Vero, HeLa, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Exposure:

-

Prepare serial dilutions of calpinactam in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of calpinactam.

-

Include a vehicle control (medium with the same concentration of solvent used for the calpinactam stock) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration that causes a 50% reduction in cell viability) by plotting a dose-response curve.

-

Future Directions and Conclusion

Calpinactam represents a promising lead compound in the quest for novel antitubercular agents. Its high selectivity for mycobacteria and its proposed unique mechanism of action targeting iron metabolism are particularly noteworthy.[3] However, further research is essential to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Definitive Mechanism of Action Studies: Experimental validation of the proposed inhibition of the mycobactin pathway through iron uptake assays is a critical next step.[3]

-

Expansion of the Activity Spectrum: Determining the MIC of calpinactam against a broader panel of clinically relevant non-tuberculous mycobacteria (NTMs) is necessary.

-

Comprehensive Cytotoxicity Profiling: A thorough evaluation of calpinactam's cytotoxicity against a diverse range of human cell lines is required to establish a robust safety profile.

-

In Vivo Efficacy Studies: Assessing the efficacy of calpinactam in animal models of tuberculosis will be crucial to determine its potential for clinical translation.

References

- Therapy for Mycobacterium kansasii Infection: Beyond 2018. Frontiers in Microbiology. 2018;9:2237.

- Koyama N, Kojima S, Nonaka K, et al. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics. 2010;63(4):183-186.

-

Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. PubMed. Available at: [Link].

Sources

An In-Depth Technical Guide to Calpinactam Production from Fungal Strains

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Anti-Mycobacterial Agent

The global health challenge posed by tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the urgent discovery and development of novel therapeutics. In this context, Calpinactam, a unique cyclic hexapeptide produced by the filamentous fungus Mortierella alpina, has emerged as a promising candidate.[1][2] Its selective and potent activity against Mycobacterium tuberculosis warrants a comprehensive understanding of its production, from the cultivation of the source organism to the intricacies of its biosynthesis and purification.[1] This guide provides a detailed technical overview intended to empower researchers in their efforts to explore and harness the therapeutic potential of Calpinactam.

The Producing Organism: Mortierella alpina FKI-4905

The primary known producer of Calpinactam is the fungal strain Mortierella alpina FKI-4905.[1][2][3] Mortierella alpina is a ubiquitous soil fungus belonging to the order Mortierellales. While many strains of M. alpina are recognized for their high-level production of polyunsaturated fatty acids, particularly arachidonic acid (ARA), the FKI-4905 strain possesses the unique genetic machinery to synthesize Calpinactam.[4][5]

Morphological and Cultural Characteristics

Mortierella alpina typically exhibits rapid growth on standard mycological media, forming white, cottony colonies.[5] Microscopically, it is characterized by coenocytic (non-septate) hyphae. For detailed identification, molecular methods targeting the internal transcribed spacer (ITS) regions of the ribosomal DNA are recommended.[5]

Cultivation of Mortierella alpina FKI-4905 for Calpinactam Production

The optimization of fermentation conditions is paramount for maximizing the yield of Calpinactam. While extensive research has been conducted on M. alpina for ARA production, specific conditions favoring Calpinactam synthesis may require further empirical optimization. The following protocol is a robust starting point based on established methods for secondary metabolite production in this species.

Media Composition

Successful cultivation involves a two-stage process: a seed culture to generate sufficient biomass and a production culture to induce secondary metabolite synthesis.

| Medium Component | Seed Medium (g/L) | Production Medium (g/L) |

| Soluble Starch | - | 10.0 |

| Glucose | 20.0 | - |

| Yeast Extract | 30.0 | 4.0 |

| Peptone | - | 2.0 |

| KH₂PO₄ | 0.2 | - |

| CaCO₃ | - | 1.0 |

| Fe₂(SO₄)₃ | - | Trace |

Step-by-Step Cultivation Protocol

-

Inoculum Preparation:

-

Production Culture:

-

Transfer the seed culture to a larger fermentation vessel containing the production medium. A 10% (v/v) inoculum size is recommended.[4]

-

For laboratory-scale production, 500 mL baffled Erlenmeyer flasks containing 200 mL of production medium can be used.[2]

-

Incubate the production culture on a rotary shaker at 160 rpm and 27°C for an extended period, typically 7-14 days, to allow for secondary metabolite accumulation.[2]

-

-

Process Monitoring and Optimization:

-

Monitor the pH of the culture, as it can significantly influence secondary metabolite production. The initial pH of the production medium should be around 6.0.

-

Aeration is critical. The use of baffled flasks enhances oxygen transfer. For larger-scale fermentations, dissolved oxygen levels should be monitored and controlled.

-

The Biosynthesis of Calpinactam: A Nonribosomal Peptide Synthetase (NRPS) Pathway

Calpinactam is a nonribosomal peptide, synthesized by a large, multi-domain enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS).[2] The gene responsible for Calpinactam biosynthesis in M. alpina FKI-4905 has been identified as calA, which is a greater than 20 kb NRPS gene.[2]

The biosynthesis of nonribosomal peptides follows a modular assembly-line logic. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module consists of three core domains:

-

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the preceding module.

Calpinactam is a hexapeptide with the structure: L-Ala-L-Pro-D-Glu-L-Val-L-Ala-ε-Caprolactam. The biosynthesis is proposed to proceed through a six-module NRPS. The final ε-caprolactam ring is likely formed through an intramolecular cyclization and release mechanism catalyzed by a terminal thioesterase (TE) domain.

Caption: Proposed modular organization of the Calpinactam NRPS and biosynthetic pathway.

Extraction and Purification of Calpinactam

The recovery of pure Calpinactam from the fermentation broth is a multi-step process involving extraction and chromatographic purification.[1][2]

Experimental Workflow

Caption: Workflow for the extraction and purification of Calpinactam.

Detailed Protocol

-

Extraction:

-

Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or filtration.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Octadecyl Silane (ODS) Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Load the dissolved extract onto an ODS column pre-equilibrated with a polar solvent (e.g., water).

-

Elute the column with a stepwise or linear gradient of increasing solvent polarity (e.g., a water-methanol or water-acetonitrile gradient).

-

Collect fractions and monitor them for the presence of Calpinactam using an appropriate analytical technique, such as thin-layer chromatography (TLC) or analytical HPLC.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing Calpinactam from the ODS column chromatography and concentrate them.

-

Further purify the concentrated fractions using preparative HPLC. A C18 column is typically used for this purpose.[6][7]

-

Illustrative HPLC Parameters (to be optimized):

-

Column: Preparative C18 column (e.g., 20 x 250 mm, 10 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water (both may contain a small amount of a modifier like trifluoroacetic acid, e.g., 0.1%).

-

Flow Rate: 10-20 mL/min.

-

Detection: UV detector at a wavelength where Calpinactam absorbs (e.g., 210-220 nm for peptide bonds).

-

-

Collect the peak corresponding to Calpinactam and confirm its purity by analytical HPLC.

-

Lyophilize the pure fractions to obtain Calpinactam as a solid powder.

-

Analytical Characterization and Bioactivity Assessment

Structural Elucidation and Quantification

The structure of Calpinactam has been elucidated using a combination of spectroscopic techniques.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of atoms and the stereochemistry of the amino acid residues.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of Calpinactam. Tandem MS (MS/MS) provides fragmentation patterns that help in sequencing the peptide.[8][9]

Antimycobacterial Activity Assay

The biological activity of Calpinactam is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against Mycobacterium species.[10]

| Parameter | Description |

| Test Organisms | Mycobacterium smegmatis (a non-pathogenic, fast-growing model) and Mycobacterium tuberculosis (the pathogenic species).[10] |

| Assay Method | Broth microdilution method in 96-well plates.[10] |

| Culture Medium | Middlebrook 7H9 broth supplemented with appropriate growth factors (e.g., ADC or OADC).[10] |

| Inoculum Preparation | A standardized bacterial suspension (e.g., McFarland standard 0.5) is prepared.[10] |

| Procedure | Serial dilutions of Calpinactam are prepared in the microtiter plates, and a standardized inoculum is added to each well.[10] |

| Incubation | Plates are incubated at 37°C for several days (for M. smegmatis) to weeks (for M. tuberculosis).[10] |

| MIC Determination | The MIC is the lowest concentration of Calpinactam that completely inhibits visible bacterial growth.[10] |

Reported MIC Values for Calpinactam: [1][2]

-

Mycobacterium smegmatis: 0.78 µg/mL

-

Mycobacterium tuberculosis: 12.5 µg/mL

Conclusion and Future Perspectives

Calpinactam represents a compelling lead compound in the quest for new anti-tuberculosis drugs. This guide provides a foundational framework for its production and characterization. Future research should focus on several key areas:

-

Strain Improvement: Genetic engineering of Mortierella alpina FKI-4905 to overexpress the calA gene could significantly enhance Calpinactam yields.

-

Fermentation Optimization: A systematic optimization of fermentation parameters using design of experiments (DoE) approaches could further improve production titers.

-

Biosynthetic Engineering: Understanding the intricacies of the Calpinactam NRPS could open avenues for the biosynthesis of novel Calpinactam analogs with improved efficacy or pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular target of Calpinactam in Mycobacterium tuberculosis will be crucial for its further development as a therapeutic agent.

The methodologies and insights presented herein are intended to serve as a catalyst for further research, ultimately contributing to the advancement of new therapies to combat one of the world's most persistent infectious diseases.

References

-

Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Ōmura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183–186. [Link]

-

Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Ōmura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. ResearchGate. [Link]

-

Wiley Online Library. (2010). ChemInform Abstract: Calpinactam, a New Antimycobacterial Agent, Produced by Mortierella alpina FKI-4905. [Link]

-

Agilent. (n.d.). Practical Aspects of Preparative HPLC in Pharmaceutical Development and Production. [Link]

-

Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]

-

ResearchGate. (n.d.). Schematic representation of the NRPS and PKS modules. [Link]

-

Lin, Y. C., & Chen, C. W. (2018). Investigation on Cell Disruption Techniques and Supercritical Carbon Dioxide Extraction of Mortierella alpina Lipid. Processes, 6(9), 159. [Link]

-

Agilent. (n.d.). Strategy for Preparative LC Purification. [Link]

-

Felnagle, E. A., Barkei, J. J., & Schmidt, E. W. (2008). Nonribosomal peptide synthetases involved in the production of medically relevant natural products. Molecular pharmaceutics, 5(2), 191–211. [Link]

-

University of Warwick. (n.d.). Principles in preparative HPLC. [Link]

-

Sundlov, J. A., & Gulick, A. M. (2013). Structures of a nonribosomal peptide synthetase module bound to MbtH-like proteins support a highly dynamic domain architecture. The Journal of biological chemistry, 288(48), 34494–34506. [Link]

-

Kumar, P., Kumar, M., & Singh, R. (2017). Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 61(11), e01130-17. [Link]

-

Ueberschaar, N., Meyer, F., & Hoffmeister, D. (2017). Bacterial-Like Nonribosomal Peptide Synthetases Produce Cyclopeptides in the Zygomycetous Fungus Mortierella alpina. Applied and environmental microbiology, 83(17), e00942-17. [Link]

-

ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. [Link]

-

Hanna, M. A., Anter, A., Abdel-Ghany, M. N., Ibrahim, M. I. M., Charmy, R. A., Yosri, M., ... & Tallima, H. (2024). Novel Approaches to Mortierella alpina Identification and Arachidonic Acid Production Optimization. ACS omega. [Link]

-

Nagai, K., Koyama, N., Sato, N., Yanagisawa, C., & Tomoda, H. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & medicinal chemistry letters, 22(24), 7739–7741. [Link]

-

Townsend, C. A., & Li, R. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Nature, 522(7555), 237–241. [Link]

-

ResearchGate. (n.d.). General domain and module organization of (a) non-ribosomal peptide... [Link]

-

van den Berg, M. A. (2021). Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens. Applied microbiology and biotechnology, 105(11), 4387–4401. [Link]

-

International Journal of Current Pharmaceutical & Clinical Research. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of nonribosomal peptides. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7. [Link]

-

H-J, K., & M, S. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Mass Spectrometry. InTech. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR Data for compounds 1 and 2. [Link]

-

Keller, L., & Schmaler-Ripcke, J. (2022). A Simple In Vitro Method to Determine Bactericidal Activity Against Mycobacterium abscessus Under Hypoxic Conditions. Antibiotics, 11(11), 1604. [Link]

-

Wang, Z., & Philp, R. P. (2017). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 113, 133-140. [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

Deshmukh, S. K., Prakash, V., & Ranjan, N. (2017). Nonribosomal Peptides from Marine Microbes and Their Antimicrobial and Anticancer Potential. Frontiers in microbiology, 8, 2491. [Link]

-

ResearchGate. (n.d.). Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. [Link]

Sources

- 1. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Investigation on Cell Disruption Techniques and Supercritical Carbon Dioxide Extraction of Mortierella alpina Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Approaches to Mortierella alpina Identification and Arachidonic Acid Production Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Elucidating the Calpinactam Biosynthesis Pathway: A Technical Guide for Natural Product Discovery

Abstract

Calpinactam, a hexapeptide natural product isolated from the fungus Mortierella alpina, has garnered significant interest due to its selective and potent anti-mycobacterial properties.[1][2] Its unique chemical architecture, featuring a C-terminal ε-caprolactam ring, presents a compelling target for biosynthetic investigation and future drug development efforts.[3] This technical guide provides a comprehensive, technically-grounded framework for the complete elucidation of the calpinactam biosynthetic pathway. We move beyond a simple listing of methods to deliver an integrated strategy, mirroring the logic of a field-proven discovery campaign. The narrative follows three core pillars of modern natural product research: in silico prediction, functional genomic verification, and in vitro biochemical characterization. Each section details not only the protocols but also the causal reasoning behind experimental choices, ensuring a self-validating and robust scientific narrative. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of fungal secondary metabolite pathway elucidation.

Part 1: Introduction to Calpinactam and its Biosynthetic Logic

Chemical Structure and Biological Activity

Calpinactam is a non-ribosomally synthesized peptide produced by the fungus Mortierella alpina FKI-4905.[1][2] Spectroscopic analysis has revealed its structure as a hexapeptide with a distinctive ε-caprolactam moiety at its C-terminus.[1] This compound exhibits notable and selective inhibitory activity against mycobacteria, with reported Minimum Inhibitory Concentration (MIC) values of 0.78 µg/mL against Mycobacterium smegmatis and 12.5 µg/mL against the pathogenic agent of tuberculosis, Mycobacterium tuberculosis.[2][4] This specificity makes it a promising lead for the development of new antitubercular agents.

The Central Hypothesis: Non-Ribosomal Peptide Synthesis (NRPS)

The peptide nature of calpinactam strongly indicates that its biosynthesis is orchestrated by a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, modular megasynthases that assemble peptides from standard and non-standard amino acid precursors without the use of a ribosome template.[5][6] Each module within an NRPS is typically responsible for the incorporation of a single amino acid and is comprised of several catalytic domains:

-

Adenylation (A) Domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond.

-

Condensation (C) Domain: Catalyzes peptide bond formation between the amino acids attached to adjacent modules.

Additional domains, such as Epimerization (E) domains for converting L-amino acids to D-amino acids, may also be present.[6] Our elucidation strategy is therefore predicated on identifying and characterizing the specific NRPS responsible for assembling the calpinactam backbone.

Part 2: The Elucidation Workflow: A Multi-Pillar Approach

The elucidation of a biosynthetic pathway is a systematic process of hypothesis generation and experimental validation. We present a robust workflow grounded in three synergistic pillars, designed to build a comprehensive and validated model of calpinactam biosynthesis.

Caption: The three-pillar workflow for biosynthetic pathway elucidation.

Pillar I: In Silico Prediction - Mining the Genome of Mortierella alpina